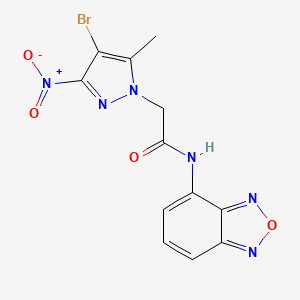
N-2,1,3-benzoxadiazol-4-yl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2,1,3-benzoxadiazol-4-yl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as BB-3, is a fluorescent probe used in scientific research applications. The compound has gained attention due to its ability to selectively bind to proteins and its potential as a tool for studying biological processes.
作用机制
The mechanism of action of N-2,1,3-benzoxadiazol-4-yl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its ability to selectively bind to proteins. The compound contains a benzoxadiazole moiety, which is known to interact with amino acid residues in proteins. This interaction allows this compound to selectively bind to specific proteins, allowing researchers to study their function in cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells. The compound is non-toxic and has low cytotoxicity, making it a safe tool for studying biological processes.
实验室实验的优点和局限性
One advantage of using N-2,1,3-benzoxadiazol-4-yl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its ability to selectively bind to proteins, allowing researchers to study specific proteins in cells. Another advantage is its fluorescent properties, which allow for easy detection and visualization of the compound in cells.
One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the compound’s fluorescent properties can be affected by environmental factors, such as pH and temperature, which can affect its performance in experiments.
未来方向
There are several future directions for the use of N-2,1,3-benzoxadiazol-4-yl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in scientific research. One potential application is in the study of protein-protein interactions, where the compound could be used to identify and study specific protein complexes in cells. Another potential application is in the development of new drugs, where this compound could be used to screen for compounds that bind to specific proteins.
In conclusion, this compound, or this compound, is a fluorescent probe used in scientific research applications. The compound has several advantages, including its ability to selectively bind to proteins and its fluorescent properties. While there are limitations to its use, this compound has the potential to be a valuable tool for studying biological processes and developing new drugs.
合成方法
The synthesis of N-2,1,3-benzoxadiazol-4-yl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves several steps, including the reaction of 2-amino-5-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzoxazole to produce the benzoxadiazole intermediate. The intermediate is then reacted with 4-bromo-5-methyl-3-nitro-1H-pyrazole-1-yl)acetic acid to form this compound.
科学研究应用
N-2,1,3-benzoxadiazol-4-yl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been used in scientific research to study a variety of biological processes, including protein-protein interactions, protein folding, and enzyme activity. The compound has been shown to selectively bind to proteins, making it a useful tool for studying their function in cells.
属性
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN6O4/c1-6-10(13)12(19(21)22)15-18(6)5-9(20)14-7-3-2-4-8-11(7)17-23-16-8/h2-4H,5H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYXJEHABKZQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC3=NON=C32)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6014408.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6014413.png)
![7-[(2-isopropyl-1H-benzimidazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6014419.png)
![2-cyclopropyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6014427.png)
![2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6014437.png)
![5-[1-(1H-imidazol-2-ylmethyl)-2-pyrrolidinyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6014439.png)
![3-ethyl-4-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6014465.png)
![4-(3-{[2-(1-cyclohexen-1-yl)ethyl]amino}butyl)phenol](/img/structure/B6014476.png)

![4-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6014490.png)
![3-(methylthio)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6014501.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6014507.png)

![5-[2-(difluoromethoxy)phenyl]-7-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6014513.png)
